molecular formula C10H12N2O2 B180525 ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate CAS No. 147740-01-0

ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Cat. No. B180525
M. Wt: 192.21 g/mol
InChI Key: PCBKEVNPKSZQFU-UHFFFAOYSA-N
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Patent
US05312823

Procedure details

7.7 g (35 mmol) of 2-(N-ethoxycarbonyl-N-propargylaminomethyl)-pyrimidine are refluxed for 40 hours in 150 ml of xylene. The mixture is concentrated, and the residue is recrystallised from ligroin.
Name
2-(N-ethoxycarbonyl-N-propargylaminomethyl)-pyrimidine
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]([CH2:10][C:11]1[N:16]=[CH:15][CH:14]=[CH:13]N=1)[CH2:7][C:8]#C)=[O:5])[CH3:2]>C1(C)C(C)=CC=CC=1>[N:16]1[CH:15]=[CH:14][CH:13]=[C:8]2[CH2:7][N:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:10][C:11]=12

Inputs

Step One
Name
2-(N-ethoxycarbonyl-N-propargylaminomethyl)-pyrimidine
Quantity
7.7 g
Type
reactant
Smiles
C(C)OC(=O)N(CC#C)CC1=NC=CC=N1
Name
Quantity
150 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from ligroin

Outcomes

Product
Name
Type
Smiles
N1=C2C(=CC=C1)CN(C2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.